molecular formula C25H25N5O3S B11254180 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B11254180
M. Wt: 475.6 g/mol
InChI Key: YJJLUVIUVWBRPS-UHFFFAOYSA-N
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Description

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE is a synthetic compound with applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound features a complex molecular structure characterized by ethylamino, methylpyrimidinyl, phenoxybenzene, and sulfonamide moieties, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions, starting with the preparation of intermediate compounds. The key steps often include amination, sulfonation, and condensation reactions under controlled conditions.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using batch or continuous flow reactors. Optimization of reaction parameters, such as temperature, pressure, and catalyst choice, is essential to enhance yield and purity. The final product undergoes rigorous purification through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

  • Reduction: Reduction of the sulfonamide moiety can yield sulfinamides and sulfines.

  • Substitution: The aromatic rings in the compound facilitate electrophilic and nucleophilic substitution reactions, potentially modifying its pharmacophore.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, nitration mixtures, acylating agents.

Major Products:

  • Oxidized derivatives with altered electronic properties.

  • Reduced forms with modified functional groups.

  • Substituted analogs enhancing or reducing biological activity.

Scientific Research Applications

The compound's structural versatility allows it to be used in various research domains:

  • Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its interactions with biological macromolecules, such as enzymes and receptors, are investigated for understanding molecular recognition processes.

  • Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: It finds use in developing new materials, such as polymers and dyes, owing to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through multiple molecular mechanisms:

  • Molecular Targets: It interacts with specific proteins, such as kinases and receptors, influencing their activity.

  • Pathways Involved: These interactions modulate signaling pathways, such as MAPK and PI3K/AKT, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE offers unique advantages:

  • Unique Characteristics: Its specific functional groups confer distinct reactivity and binding properties.

  • Similar Compounds: Other compounds in the same class include N-(4-aminophenyl)-sulfonamide and N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-sulfonamide, which exhibit variations in their chemical behavior and biological activities.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C25H25N5O3S/c1-3-26-24-17-18(2)27-25(29-24)28-19-9-11-20(12-10-19)30-34(31,32)23-15-13-22(14-16-23)33-21-7-5-4-6-8-21/h4-17,30H,3H2,1-2H3,(H2,26,27,28,29)

InChI Key

YJJLUVIUVWBRPS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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